molecular formula C15H13N3OS B2648790 3-phenyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide CAS No. 1375882-44-2

3-phenyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide

Cat. No. B2648790
CAS RN: 1375882-44-2
M. Wt: 283.35
InChI Key: HUPIPUIXYJECLI-UHFFFAOYSA-N
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Description

3-phenyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide is a compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a number of interesting properties, including its ability to interact with various biological systems and its potential to be used as a tool for studying these systems.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of similar compounds, including detailed crystal structure and Hirshfeld surface analysis, has been explored, offering insights into their molecular configurations and potential for further chemical modifications (Prabhuswamy et al., 2016).

Antimicrobial Activity

  • Certain derivatives have been synthesized adopting 1,3-dipolar cycloaddition methodology and evaluated for their antimicrobial activity against various bacterial and fungal strains, showcasing their potential in developing new antimicrobial agents (Sowmya et al., 2018).

Antidepressant Activity

  • A series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for their antidepressant activity, indicating potential therapeutic use in depression treatment (Mathew et al., 2014).

Enzyme Inhibitory Activity

  • Compounds containing the 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide scaffold have been designed, synthesized, and evaluated for their enzyme inhibitory activities against key enzymes, highlighting their potential as enzyme inhibitors for therapeutic applications (Cetin et al., 2021).

Molecular Docking and Characterization

  • Molecular docking studies of novel antidepressant 5-substituted phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamides against monoamine oxidase isoforms propose the reason for their biological activities, supporting their antidepressant potential (Mathew et al., 2016).

properties

IUPAC Name

3-phenyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c19-15(16-9-11-6-7-20-10-11)14-8-13(17-18-14)12-4-2-1-3-5-12/h1-8,10H,9H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPIPUIXYJECLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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